molecular formula C18H24N4O B2884721 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole CAS No. 1170253-79-8

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2884721
CAS No.: 1170253-79-8
M. Wt: 312.417
InChI Key: AXLRKCZRJPHDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a synthetic compound with the molecular formula C18H24N4O and a molecular weight of 312.417 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The preparation of 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole involves several synthetic routesThe reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reactions .

Chemical Reactions Analysis

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine or cyclopentyl groups can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-[(4-cyclopentanecarbonylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole can be compared with similar compounds such as:

    4-Iodobenzoic acid: This compound has a similar benzimidazole structure but differs in its functional groups and overall molecular structure.

    4-Chloromethcathinone: Another compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRKCZRJPHDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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